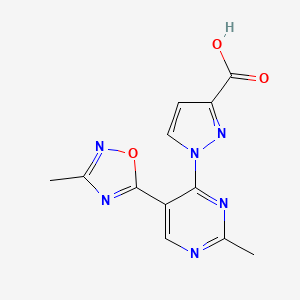

1-(2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC20139120

Molecular Formula: C12H10N6O3

Molecular Weight: 286.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N6O3 |

|---|---|

| Molecular Weight | 286.25 g/mol |

| IUPAC Name | 1-[2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H10N6O3/c1-6-13-5-8(11-15-7(2)17-21-11)10(14-6)18-4-3-9(16-18)12(19)20/h3-5H,1-2H3,(H,19,20) |

| Standard InChI Key | GWEFFUJMJAZSHY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(C(=N1)N2C=CC(=N2)C(=O)O)C3=NC(=NO3)C |

Introduction

Structural Characterization and Molecular Design

The molecule comprises three distinct heterocyclic systems: a pyrimidine ring at position 4 of the pyrazole, a 1,2,4-oxadiazole substituent at position 5 of the pyrimidine, and a carboxylic acid group at position 3 of the pyrazole. The pyrimidine ring (C₅H₄N₂) provides a planar, aromatic framework that enhances π-π stacking interactions, while the 1,2,4-oxadiazole moiety (C₂H₂N₂O) introduces electron-withdrawing characteristics that modulate electronic density . The carboxylic acid group (-COOH) at position 3 of the pyrazole enables hydrogen bonding and salt formation, potentially improving solubility in polar solvents .

Crystallographic studies of related pyrazole-carboxylic acid derivatives, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, reveal monoclinic crystal systems with hydrogen-bonded networks stabilized by O–H···O and N–H···O interactions . While the title compound’s crystal structure remains uncharacterized, analogous intermolecular interactions are expected to dominate its solid-state packing.

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of polyheterocyclic systems like this compound typically involves sequential cyclization and functionalization steps. A plausible route begins with the formation of the pyrimidine ring via Biginelli or similar multicomponent reactions, followed by oxadiazole installation through cyclocondensation of amidoximes with carboxylic acid derivatives . For example:

-

Pyrimidine Formation: Condensation of ethyl acetoacetate with urea and aldehydes yields dihydropyrimidinones, which are subsequently dehydrogenated to pyrimidines.

-

Oxadiazole Introduction: Reaction of a nitrile intermediate with hydroxylamine forms an amidoxime, which undergoes cyclization with a carboxylic acid derivative to generate the 1,2,4-oxadiazole ring .

-

Pyrazole Coupling: Suzuki-Miyaura or nucleophilic aromatic substitution links the pyrimidine-oxadiazole subunit to the pyrazole-carboxylic acid moiety.

Challenges in Purification

The presence of multiple heterocycles complicates purification. Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC may be required to isolate the target compound. Analogous syntheses report yields of 30–50% after optimization .

Physicochemical Properties

While experimental data for the title compound are scarce, predictions can be made based on structural analogs:

The carboxylic acid group (pKa ≈ 3–4) ensures ionization at physiological pH, potentially enhancing bioavailability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include:

-

¹³C NMR: Carboxylic acid carbon at δ 165–170 ppm; pyrimidine C-2 at δ 155–160 ppm .

Infrared (IR) Spectroscopy

Strong absorption bands at:

-

1700–1720 cm⁻¹ (C=O stretch of carboxylic acid).

-

1600–1650 cm⁻¹ (C=N stretches in oxadiazole and pyrimidine) .

Computational and Modeling Insights

Density functional theory (DFT) calculations on similar molecules reveal:

-

HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.

-

Molecular Electrostatic Potential (MEP): Negative regions localized at carboxylic oxygen atoms, favoring interactions with cationic residues .

Docking studies hypothesize binding to kinases or G-protein-coupled receptors, though experimental validation is needed.

Industrial and Material Science Applications

The planar heteroaromatic system and extended conjugation suggest utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume